N-[1-(7-Methoxyisoquinolin-1-yl)ethyl]prop-2-enamide N-[1-(7-Methoxyisoquinolin-1-yl)ethyl]prop-2-enamide
Brand Name: Vulcanchem
CAS No.: 2361639-12-3
VCID: VC5914916
InChI: InChI=1S/C15H16N2O2/c1-4-14(18)17-10(2)15-13-9-12(19-3)6-5-11(13)7-8-16-15/h4-10H,1H2,2-3H3,(H,17,18)
SMILES: CC(C1=NC=CC2=C1C=C(C=C2)OC)NC(=O)C=C
Molecular Formula: C15H16N2O2
Molecular Weight: 256.305

N-[1-(7-Methoxyisoquinolin-1-yl)ethyl]prop-2-enamide

CAS No.: 2361639-12-3

Cat. No.: VC5914916

Molecular Formula: C15H16N2O2

Molecular Weight: 256.305

* For research use only. Not for human or veterinary use.

N-[1-(7-Methoxyisoquinolin-1-yl)ethyl]prop-2-enamide - 2361639-12-3

Specification

CAS No. 2361639-12-3
Molecular Formula C15H16N2O2
Molecular Weight 256.305
IUPAC Name N-[1-(7-methoxyisoquinolin-1-yl)ethyl]prop-2-enamide
Standard InChI InChI=1S/C15H16N2O2/c1-4-14(18)17-10(2)15-13-9-12(19-3)6-5-11(13)7-8-16-15/h4-10H,1H2,2-3H3,(H,17,18)
Standard InChI Key KEGYBDRMTJIQGA-UHFFFAOYSA-N
SMILES CC(C1=NC=CC2=C1C=C(C=C2)OC)NC(=O)C=C

Introduction

Structural Characteristics and Molecular Properties

Core Scaffold and Functional Groups

The compound’s structure comprises three distinct regions:

  • 7-Methoxyisoquinoline: A bicyclic aromatic system with a methoxy group at the 7-position, contributing to electronic modulation and steric effects .

  • Ethyl Linker: A two-carbon chain connecting the isoquinoline core to the acrylamide moiety, providing conformational flexibility.

  • Prop-2-enamide (Acrylamide): A reactive α,β-unsaturated carbonyl group capable of Michael addition reactions, often exploited in covalent inhibitor design .

Computed Physicochemical Properties

Based on structural analogs and computational tools, key properties include:

PropertyValue
Molecular FormulaC₁₅H₁₆N₂O₂
Molecular Weight256.30 g/mol
Hydrogen Bond Donors1 (NH acrylamide)
Hydrogen Bond Acceptors3 (2 carbonyl O, 1 methoxy)
Topological Polar Surface~55 Ų
LogP (Octanol-Water)~2.1 (moderate lipophilicity)

These values suggest moderate solubility in polar aprotic solvents and potential membrane permeability, critical for drug-like properties .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into two key precursors:

  • 1-(7-Methoxyisoquinolin-1-yl)ethylamine: Synthesized via nucleophilic substitution or reductive amination of 7-methoxyisoquinoline-1-carbaldehyde.

  • Acrylic Acid Derivatives: Activated esters (e.g., acyl chlorides) or in situ coupling agents enable amide bond formation.

Proposed Synthesis Route

A representative pathway, inspired by analogous amidation reactions , involves:

Step 1: Synthesis of 1-(7-Methoxyisoquinolin-1-yl)ethylamine

  • Starting Material: 7-Methoxyisoquinoline undergoes Friedel-Crafts acylation to introduce an acetyl group, followed by reductive amination using ammonium acetate and sodium cyanoborohydride.

Step 2: Acrylamide Formation

  • Coupling Reaction: React 1-(7-Methoxyisoquinolin-1-yl)ethylamine with acrylic acid using EDCI/HOBt in dichloromethane (Scheme 1) .

Scheme 1: Reaction Conditions for Amide Bond Formation

ReagentRoleQuantity (mmol)
EDCICoupling Agent1.2 equiv
HOBtAdditive1.1 equiv
TriethylamineBase3.0 equiv
DichloromethaneSolvent0.1 M

Reaction progress is monitored via TLC, with purification by silica gel chromatography (ethyl acetate/hexane gradient). Yield optimization (~70–85%) is achievable under inert atmospheres .

Hypothesized Biological and Chemical Applications

Covalent Inhibition Mechanisms

The acrylamide group’s α,β-unsaturated system may undergo nucleophilic attack by cysteine thiols in protein targets, enabling covalent bond formation. This mechanism is leveraged in kinase inhibitors (e.g., afatinib) . Computational docking studies predict affinity for kinases with conserved cysteine residues near ATP-binding pockets.

Material Science Applications

Conjugated enamide systems are explored in organic electronics for their electron-deficient π-systems. Thin-film transistors incorporating similar structures demonstrate charge carrier mobilities >1 cm²/V·s .

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